molecular formula C14H20N4O3S B5235075 N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B5235075
M. Wt: 324.40 g/mol
InChI Key: SNYKZNNHLGCHJB-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked to a 1,3,5-triazine ring substituted with a tetrahydrofuran-2-ylmethyl group. Key properties include:

  • Molecular formula: C₁₅H₁₉N₅OS
  • Molecular weight: 317.4 g/mol
  • Water solubility: 42.1 µg/mL at pH 7.4 .

Properties

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c19-22(20,13-6-2-1-3-7-13)17-14-15-10-18(11-16-14)9-12-5-4-8-21-12/h1-3,6-7,12H,4-5,8-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKZNNHLGCHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide-Triazine Derivatives

Several analogs share the benzenesulfonamide-triazine scaffold but differ in substituents ():

Compound ID Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tetrahydrofuran-2-ylmethyl C₁₅H₁₉N₅OS 317.4 Moderate solubility (42.1 µg/mL)
BH47884 2-Phenylethyl C₁₈H₂₂N₄O₂S 358.46 Increased hydrophobicity
BH47882 Pyridin-3-ylmethyl C₁₆H₁₉N₅O₂S 345.42 Basic nitrogen for pH-dependent solubility
BH47885 2-(Morpholin-4-yl)ethyl C₁₆H₂₅N₅O₃S 367.47 Enhanced hydrophilicity (morpholine)

Key Observations :

  • The THF group in the target compound balances polarity better than BH47884’s phenylethyl (hydrophobic) or BH47885’s morpholinylethyl (hydrophilic) substituents.
  • Pyridinylmethyl (BH47882) introduces a basic site, which may improve solubility in acidic environments .

Quinazolinamine and Benzothiazolamine Derivatives

Compounds with quinazolinamine or benzothiazolamine moieties (–5) exhibit distinct pharmacophores:

Compound Type Molecular Weight (g/mol) Substituent Potential Activity
Target Compound (Benzothiazol-2-amine) 317.4 THF-methyl Unknown (structural similarity to kinase inhibitors)
Quinazolinamine () 390.45 1,3-Benzodioxol-5-ylmethyl Likely kinase/DNA-targeting activity
Quinazolinamine () 350.42 Furan-2-ylmethyl, ethyl/methyl groups Enhanced π-π stacking (aromaticity)

Key Observations :

  • Quinazolinamine derivatives (e.g., ) have higher molecular weights (>350 g/mol) due to extended aromatic systems, which may reduce solubility but improve target binding .

Comparison with Triazine-Based Herbicides

Triazine derivatives in (e.g., metsulfuron-methyl) are sulfonylurea herbicides acting as acetolactate synthase (ALS) inhibitors. Contrasts with the target compound include:

  • Functional groups : Sulfonamide (target) vs. sulfonylurea (herbicides).
  • Bioactivity : Sulfonylureas inhibit plant ALS, while sulfonamides often target human enzymes (e.g., carbonic anhydrase) .
  • Substituents : Herbicides feature methoxy/ethoxy groups on triazine, whereas the target compound uses THF-methyl .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s solubility (42.1 µg/mL) is comparable to BH47885 (morpholinylethyl) but higher than BH47884 (phenylethyl) .
  • Lipophilicity : THF-methyl (logP ~2.5 estimated) is less lipophilic than phenylethyl (logP ~3.8) but more than morpholinylethyl (logP ~1.2) .
  • Metabolic Stability : THF rings are prone to oxidative metabolism, whereas morpholine (BH47885) may resist degradation .

Biological Activity

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group and a triazine ring, which are both associated with various pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure is characterized by the following components:

  • Benzenesulfonamide moiety : Known for antibacterial properties.
  • Tetrahydrofuran substituent : May influence solubility and biological interactions.
  • Triazine ring : Associated with anticancer and antimicrobial activities.

Molecular Formula

The molecular formula of this compound is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S.

Antimicrobial Properties

Compounds that contain sulfonamide groups are well-documented for their antibacterial and antifungal properties. This compound has shown potential in this regard:

  • Mechanism : The sulfonamide group inhibits bacterial growth by mimicking p-amino benzoic acid (PABA), a substrate for folate synthesis in bacteria. This interference disrupts DNA synthesis and cell division.

Anticancer Activity

Research indicates that derivatives of triazine compounds can exhibit significant anticancer properties:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and activating caspases.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of folate synthesis
AntifungalDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study on substituted 1,3,5-triazine derivatives highlighted their effectiveness against various cancer cell lines through mechanisms involving apoptosis .
  • Antimicrobial Efficacy : Another study demonstrated that sulfonamides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Interaction Studies

Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Investigations typically focus on:

  • Binding affinity to proteins involved in metabolic pathways.
  • Effects on nucleic acids that could alter gene expression.

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